molecular formula C12H14O B14240875 [2-(4-Ethenylphenyl)cyclopropyl]methanol CAS No. 321900-16-7

[2-(4-Ethenylphenyl)cyclopropyl]methanol

Cat. No.: B14240875
CAS No.: 321900-16-7
M. Wt: 174.24 g/mol
InChI Key: XFOODBWLTRIPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Ethenylphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C12H14O It features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethenylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by the introduction of the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethenylphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of [2-(4-Ethenylphenyl)cyclopropyl]aldehyde or [2-(4-Ethenylphenyl)cyclopropyl]carboxylic acid.

    Reduction: Formation of [2-(4-Ethylphenyl)cyclopropyl]methanol.

    Substitution: Formation of substituted derivatives such as [2-(4-Nitrophenyl)cyclopropyl]methanol or [2-(4-Bromophenyl)cyclopropyl]methanol.

Scientific Research Applications

[2-(4-Ethenylphenyl)cyclopropyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(4-Ethenylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Vinylphenyl)cyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.

    [2-(4-Ethylphenyl)cyclopropyl]methanol: Similar structure but with an ethyl group instead of an ethenyl group.

    [2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness

[2-(4-Ethenylphenyl)cyclopropyl]methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects in various fields of research.

Properties

CAS No.

321900-16-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

[2-(4-ethenylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h2-6,11-13H,1,7-8H2

InChI Key

XFOODBWLTRIPQS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2CC2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.